Lipophilicity (LogP) Comparison: Balancing Lipophilic Efficiency vs. 5-Oxo and 6-Alkyl Analogs
The target compound exhibits a calculated logP of 1.98, representing a 3.2-fold increase in lipophilicity compared to its direct 5-oxo analog (logP 0.61) and a 14.6-fold increase versus the 6-methyl analog (logP 0.14). This positions the compound in a more favorable lipophilic space for membrane permeation compared to the overly hydrophilic 6-methyl analog, while avoiding the excessive lipophilicity of the 6-benzylthio analog (logP 2.12) .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.97870 |
| Comparator Or Baseline | 5-Oxo analog (CAS 4956-11-0): LogP = 0.60940; 6-Methyl analog (CAS 98213-64-0): LogP = 0.13590; 6-Benzylthio analog (CAS 23449-16-3): LogP = 2.11980 |
| Quantified Difference | ΔLogP = +1.37 vs. 5-oxo analog; ΔLogP = +1.84 vs. 6-methyl analog; ΔLogP = -0.14 vs. 6-benzylthio analog |
| Conditions | Data sourced from Chemsrc computational predictions using consistent methodology (ACD/Labs or similar) for direct comparability. |
Why This Matters
LogP values between 1-3 are generally considered optimal for oral bioavailability and cellular permeability; the target compound's value of 1.98 falls directly in this sweet spot, making it a superior starting point for hit-to-lead campaigns compared to its more polar or more lipophilic analogs.
